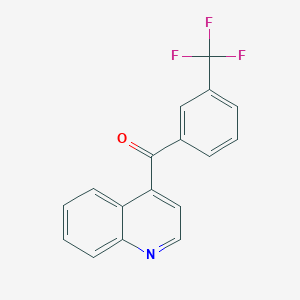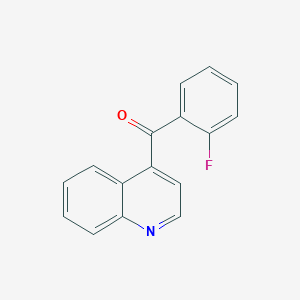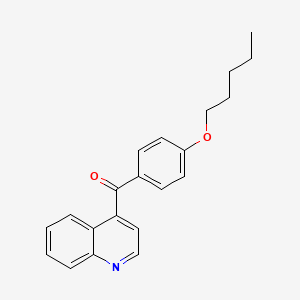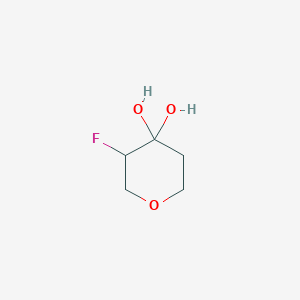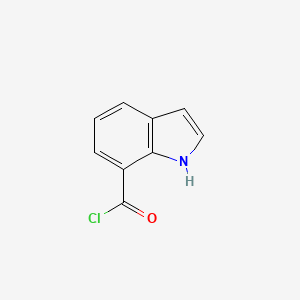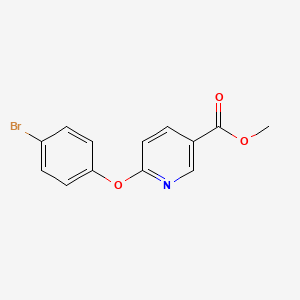
2,2-Difluoro-2-(p-tolyl)ethanol
説明
“2,2-Difluoro-2-(p-tolyl)ethanol” is a chemical compound with the molecular formula C9H10F2O and a molecular weight of 172.17 g/mol. It is used as a chemical intermediate and has wide applications in medicine and fluoropolymers .
Physical And Chemical Properties Analysis
The physical and chemical properties of a closely related compound, “2,2-Difluoro-2-(p-tolyl)acetic acid”, are available . It has a density of 1.3±0.1 g/cm³, a boiling point of 272.8±35.0 °C at 760 mmHg, and a flash point of 118.8±25.9 °C . It’s worth noting that the properties of “2,2-Difluoro-2-(p-tolyl)ethanol” may be similar but not identical due to the difference in functional groups.科学的研究の応用
Biosensor Development
2,2-Difluoro-2-(p-tolyl)ethanol plays a role in the development of biosensors. A study reported a novel sensing platform for ethanol quantification using polyfluorene-g-poly(ethylene glycol) and multiwalled carbon nanotubes, demonstrating its potential in biosensor applications (Bekmezci et al., 2020).
Hydrogenation and Hydrogenolysis Research
Research on hydrogenation and hydrogenolysis of ethyl p-tolyl ether over platinum metal catalysts has shown the formation of various intermediates, contributing to the understanding of chemical reactions in this domain (Nishimura et al., 1972).
Chemical Synthesis
The compound is used in the synthesis of carboxylic and phosphoric esters, showcasing its utility in organic synthesis and chemical transformations (Mitsunobu & Eguchi, 1971).
Polypeptide Research
In polypeptide research, 2,2-Difluoro-2-(p-tolyl)ethanol is involved in the synthesis of ionic polypeptides with p-tolyl pendants, contributing to advancements in polymer chemistry (Li et al., 2017).
Atmospheric Chemistry
Studies in atmospheric chemistry have included perfluorinated chemicals similar to 2,2-Difluoro-2-(p-tolyl)ethanol, adding to the understanding of chemical transport and interaction in the environment (Shoeib et al., 2006).
Protecting Group in Organic Synthesis
This compound has been utilized in the development of new protecting groups in organic synthesis, illustrating its versatility in chemical reactions (Golkowski & Ziegler, 2011).
Solvolysis Studies
Research on solvolysis of secondary and tertiary alkyl sulfonates in fluorinated alcohols, including derivatives of 2,2-Difluoro-2-(p-tolyl)ethanol, provides insights into reaction mechanisms in organic chemistry (Bentley et al., 1981).
Viscometric Studies
Viscometric studies of derivatives of this compound in ethanol-water mixtures contribute to understanding solute-solvent interactions, important in pharmacodynamics (Tayade & Meshram, 2017).
Protecting Group for Carboxylic Acids
2,2-Difluoro-2-(p-tolyl)ethanol acts as a protecting group for carboxylic acids, aiding in the synthesis of complex organic molecules (Elladiou & Patrickios, 2012).
Educational Research
It is used in educational research to teach the societal dimensions of chemistry, particularly in the context of bioethanol usage (Feierabend & Eilks, 2011).
Photoluminescence Studies
The compound is involved in studies exploring the photoluminescence of porous silicon, highlighting its significance in material science research (Ohmukai et al., 2001).
Copper Complex Synthesis
It plays a role in the synthesis of copper complexes, contributing to advancements in coordination chemistry (Bray et al., 2008).
特性
IUPAC Name |
2,2-difluoro-2-(4-methylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-7-2-4-8(5-3-7)9(10,11)6-12/h2-5,12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUMNZLGOXQCRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2-(p-tolyl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



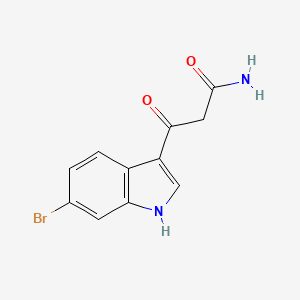
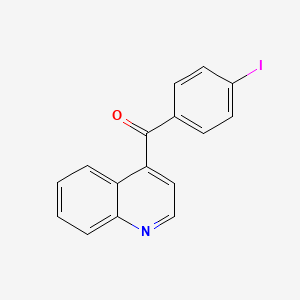
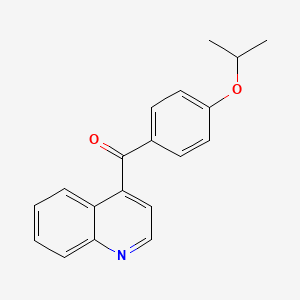
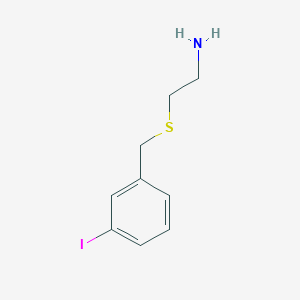
![1-Methyl-4-{1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}piperazine](/img/structure/B1406322.png)
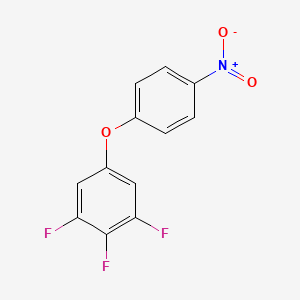
![6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide](/img/structure/B1406324.png)
